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Compound of Interest

Compound Name: 1-Amino-2-indanol

Cat. No.: B1258337 Get Quote

Introduction: 1-Amino-2-indanol is a chiral amino alcohol that serves as a crucial building

block in synthetic organic chemistry, most notably in the synthesis of pharmaceuticals. Its rigid

bicyclic structure and stereogenic centers make it a valuable chiral auxiliary and a key

component in various ligands and catalysts. A prominent application is its role as a precursor to

the HIV protease inhibitor, Indinavir. Accurate spectroscopic characterization is paramount for

confirming the identity, purity, and stereochemistry of 1-amino-2-indanol in research and drug

development settings. This guide provides an in-depth overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-amino-2-indanol,
along with generalized experimental protocols and workflow visualizations.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 1-amino-2-indanol. It is
important to note that the exact values can vary slightly depending on the solvent,

concentration, and specific stereoisomer. The data presented here is representative of the cis-

1-amino-2-indanol diastereomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Chemical Shift (δ) ppm Multiplicity Tentative Assignment

7.10 - 7.40 m Ar-H

5.83 s (broad) -OH

~4.30 d H-1 (CH-NH₂)

~4.00 m H-2 (CH-OH)

3.00 - 3.03 m H-3 (CH₂)

2.91 - 2.95 m H-3 (CH₂)

~2.00 s (broad) -NH₂

¹³C NMR Spectral Data[1]

Chemical Shift (δ) ppm Tentative Assignment

141.40 Ar-C (quaternary)

138.62 Ar-C (quaternary)

129.13 Ar-CH

128.85 Ar-CH

126.77 Ar-CH

124.50 Ar-CH

70.17 C-2 (CH-OH)

62.44 C-1 (CH-NH₂)

35.53 C-3 (CH₂)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3200 - 3600 (broad) O-H stretch Alcohol

3300 - 3400 N-H stretch Primary Amine

3000 - 3100 C-H stretch Aromatic

2850 - 2960 C-H stretch Aliphatic

1580 - 1620 C=C stretch Aromatic Ring

1050 - 1150 C-O stretch Secondary Alcohol

Mass Spectrometry (MS)
m/z Interpretation

149 [M]⁺ (Molecular Ion)

132 [M - NH₃]⁺

131 [M - H₂O]⁺

118 [M - CH₂OH]⁺

104 [C₈H₈]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 1-amino-2-
indanol. Instrument parameters should be optimized for the specific sample and equipment

used.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve approximately 5-10 mg of 1-amino-2-indanol in 0.6-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a

relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (e.g., 1024 or more).

Data Processing: Process the raw data using appropriate software by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are typically

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid 1-amino-2-indanol sample

directly onto the ATR crystal. Ensure good contact between the sample and the crystal by

applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with

approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[2]

Data Acquisition:

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.
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Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For a relatively volatile compound like 1-amino-2-indanol, Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common

technique.

Instrumentation: A GC-MS system equipped with a quadrupole or ion trap mass analyzer.

GC-MS Parameters:

GC: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to

ensure separation from any impurities.

Ionization: Standard Electron Ionization (EI) at 70 eV.

Data Acquisition: Acquire mass spectra over a mass range of m/z 40-400.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

support the proposed structure.

Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis and

synthesis of 1-amino-2-indanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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